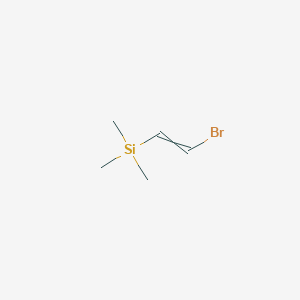

(2-Bromovinyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethenyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXCNOSKBLGEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929562 | |

| Record name | (2-Bromoethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-94-5, 41309-43-7 | |

| Record name | (2-Bromoethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromovinyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromovinyl)trimethylsilane (CAS Number: 41309-43-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromovinyl)trimethylsilane, a versatile organosilicon compound, serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a vinyl bromide moiety and a trimethylsilyl (B98337) group, allows for a diverse range of chemical transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and reaction mechanisms. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the knowledge to effectively utilize this reagent in their synthetic endeavors.

Chemical and Physical Properties

This compound is a flammable liquid that is irritating to the eyes, skin, and respiratory system.[1][2] It is typically sold as a mixture of (E) and (Z) isomers, with the (E)-isomer (trans) being the major component. Proper handling and storage in a cool, well-ventilated area are essential.[1]

| Property | Value |

| CAS Number | 41309-43-7 |

| Molecular Formula | C₅H₁₁BrSi |

| Molecular Weight | 179.13 g/mol [3] |

| Appearance | Colorless to yellowish clear liquid[4] |

| Density | 1.167 g/mL at 25 °C[3] |

| Boiling Point | 50-51 °C at 52 mmHg[3] |

| Refractive Index | n20/D 1.466[3] |

| Flash Point | 29 °C (84.2 °F) - closed cup[5] |

Synthesis of (E)-(2-Bromovinyl)trimethylsilane

The most common and stereoselective synthesis of (E)-(2-bromovinyl)trimethylsilane involves the hydrobromination of trimethylsilylacetylene (B32187). This reaction proceeds via a radical mechanism, initiated by a radical initiator such as benzoyl peroxide, to yield the desired trans product.

Experimental Protocol: Hydrobromination of Trimethylsilylacetylene

Materials:

-

Trimethylsilylacetylene

-

Benzoyl peroxide

-

Hydrogen bromide (gas)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

In a fume hood, cool a flask containing trimethylsilylacetylene and a catalytic amount of benzoyl peroxide in an ice bath.

-

Bubble hydrogen bromide gas through the stirred solution. The reaction progress should be monitored by ¹H NMR spectroscopy until the starting material is consumed.

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (E)-(2-bromovinyl)trimethylsilane.

Note: This procedure typically results in good yields of the desired (E)-isomer.

Caption: Workflow for the synthesis of (E)-(2-Bromovinyl)trimethylsilane.

Applications in Cross-Coupling Reactions

This compound is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with various arylboronic acids to generate substituted styrenes.

Materials:

-

(E)-(2-Bromovinyl)trimethylsilane

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

-

To a reaction vessel, add (E)-(2-bromovinyl)trimethylsilane, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Note: Yields for Suzuki-Miyaura couplings are generally good to excellent, depending on the specific substrates and reaction conditions.[6][7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling reaction pairs an organohalide with an organotin compound, catalyzed by palladium. This compound can react with various organostannanes to form a wide array of substituted vinylsilanes.

Materials:

-

(E)-(2-Bromovinyl)trimethylsilane

-

Organostannane (e.g., Aryl-SnBu₃)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Toluene, THF)

-

Optional: Additive (e.g., LiCl, CuI)

Procedure:

-

In an inert atmosphere, dissolve (E)-(2-bromovinyl)trimethylsilane and the organostannane in the chosen solvent.

-

Add the palladium catalyst (and any additives).

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

-

Upon completion, cool the reaction and quench if necessary.

-

To remove the tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of potassium fluoride.

-

Extract the product, dry the organic phase, concentrate, and purify by column chromatography.

Note: Stille couplings are known for their tolerance of a wide range of functional groups, with yields often being moderate to high.[1][9]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This compound can be coupled with various alkenes to produce substituted dienes.

Materials:

-

(E)-(2-Bromovinyl)trimethylsilane

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Combine (E)-(2-bromovinyl)trimethylsilane, the alkene, the palladium catalyst, the ligand, and the base in a reaction vessel.

-

Add the solvent and degas the mixture.

-

Heat the reaction to the required temperature (often >100 °C) and stir until completion.

-

After cooling, filter off any solids and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

Note: The Heck reaction is particularly useful for the synthesis of substituted alkenes, and yields can vary widely depending on the substrates and conditions.[10][11]

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Spectroscopic Data

| Data Type | Description |

| ¹H NMR | The proton NMR spectrum of the (E)-isomer is expected to show two doublets for the vinyl protons with a large coupling constant (J > 12 Hz), characteristic of a trans relationship. The trimethylsilyl group will appear as a singlet at approximately 0.1-0.2 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the two vinyl carbons and the carbon atoms of the trimethylsilyl group. The chemical shifts will be influenced by the bromine and silicon substituents. |

| IR | The infrared spectrum will exhibit characteristic C-H stretching frequencies for the vinyl and methyl groups, as well as a C=C stretching vibration. |

Note: Researchers should acquire their own spectroscopic data for definitive characterization.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and key applications, offering detailed protocols and mechanistic insights to aid researchers in leveraging this compound to its full potential in their synthetic endeavors. As with any chemical reagent, proper safety precautions and handling procedures are paramount.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. (BROMOMETHYL)TRIMETHYLSILANE(18243-41-9) 13C NMR [m.chemicalbook.com]

- 3. far-chemical.com [far-chemical.com]

- 4. chembk.com [chembk.com]

- 5. This compound approx. 90 trans, 98 41309-43-7 [sigmaaldrich.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Properties of (2-Bromovinyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (2-Bromovinyl)trimethylsilane, a versatile organosilane reagent. The information herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical Properties

This compound is a liquid organosilicon compound with the linear formula BrCH=CHSi(CH3)3.[1] It is recognized for its utility in organic synthesis, particularly in cross-coupling reactions. An accurate understanding of its physical properties is essential for its proper handling, application, and for the design of synthetic protocols.

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 179.13 | g/mol | - |

| Boiling Point | 50-51 | °C | at 52 mmHg |

| 55 | °C | at 42 mmHg | |

| Density | 1.167 | g/mL | at 25 °C |

| 1.163 | - | Specific Gravity | |

| Refractive Index | 1.466 | - | n20/D |

| Appearance | Liquid | - | - |

| Chemical Formula | C5H11BrSi | - | - |

| CAS Number | 41309-43-7 | - | - |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

Experimental Protocols

While specific experimental reports on the determination of the physical properties for this compound are not extensively detailed in the public domain, the following are standard methodologies that are broadly applicable for such liquid organic compounds.

3.1. Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective procedure.[6]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and liquid paraffin (B1166041) or silicone oil.

-

Procedure:

-

A small volume of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to the thermometer and placed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated, causing a steady stream of bubbles to emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[6]

-

3.2. Determination of Density (Oscillating U-tube Method)

Modern digital density meters, often operating on the oscillating U-tube principle, provide a rapid and accurate means of determining the density of liquids. This method is outlined in ASTM D4052.[7][8]

-

Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.

-

Procedure:

-

The instrument is calibrated using a certified density standard.

-

A small volume of this compound is injected into the thermostatted oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used to calculate the density of the sample, which is then displayed by the instrument.[9][10]

-

3.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be used to identify and assess the purity of a liquid. The Abbe refractometer is a common instrument for this measurement, and the general procedure is described in ASTM D1218.[11][12]

-

Apparatus: Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

The refractometer is calibrated using a standard liquid of known refractive index.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).

-

The light source is adjusted, and the refractometer is focused to obtain a sharp boundary line in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Visualizations

4.1. Molecular Structure

The following diagram illustrates the molecular structure of this compound.

References

- 1. This compound approx. 90 trans, 98 41309-43-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. far-chemical.com [far-chemical.com]

- 4. 2-(BROMOVINYL)TRIMETHYLSILANE | 41309-43-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. data.ntsb.gov [data.ntsb.gov]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. matestlabs.com [matestlabs.com]

- 12. store.astm.org [store.astm.org]

(2-Bromovinyl)trimethylsilane molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides the fundamental physicochemical properties of (2-Bromovinyl)trimethylsilane, a versatile organosilicon compound used in organic synthesis.

Compound Identification and Properties

This compound is an organosilane reagent. The majority of its commercial preparations are in the trans-isomer form.[1] Key identifying and physical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Identifier | Value |

| Molecular Formula | C₅H₁₁BrSi[2][3] |

| Linear Formula | BrCH=CHSi(CH₃)₃[1] |

| Molecular Weight | 179.13 g/mol [1][2][3][4] |

| CAS Number | 41309-43-7[1][5][6] |

| Physical Form | Liquid[1][6] |

| Density | 1.167 g/mL at 25 °C[1][2][5] |

| Boiling Point | 50-51 °C / 52 mmHg[1][2][5] |

| Refractive Index | n20/D 1.466[1][5][6] |

Methodologies for Structural and Molecular Weight Verification

The confirmation of the molecular formula and weight for a specific batch of this compound would typically involve standard analytical chemistry protocols to ensure identity, purity, and structure.

Experimental Protocols:

-

Mass Spectrometry (MS): To determine the molecular weight, a sample would be analyzed using a mass spectrometer. Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) could be employed. The resulting mass spectrum would be analyzed for the parent molecular ion peak [M]+. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature to confirm the presence of a single bromine atom in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique would be used to confirm the proton environment. The spectrum would be expected to show signals corresponding to the vinyl protons and the nine equivalent protons of the trimethylsilyl (B98337) group. Coupling constants between the vinyl protons would help confirm the stereochemistry (cis or trans).

-

¹³C NMR: This analysis would identify the number of unique carbon environments, which would be expected to correspond to the two vinyl carbons and the carbon atoms of the methyl groups on the silicon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional group vibrations. Key absorptions would include C-H stretches and bends, C=C double bond stretches, and vibrations associated with the Si-C bonds.

Typical Workflow for Compound Characterization

The logical flow for synthesizing and verifying a chemical compound like this compound is outlined in the diagram below. This process ensures that the final product meets the required structural and purity specifications before its use in further research or development.

Caption: Workflow for Chemical Synthesis and Verification.

References

Spectroscopic Profile of (2-Bromovinyl)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Bromovinyl)trimethylsilane, a valuable organosilane reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabulated format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which exists as both trans-(E) and cis-(Z) isomers. The trans isomer is generally the major component in commercially available samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| trans-(E) | 0.15 | s | - | -Si(CH₃)₃ |

| 6.28 | d | 14.5 | Si-CH= | |

| 6.60 | d | 14.5 | Br-CH= | |

| cis-(Z) | 0.18 | s | - | -Si(CH₃)₃ |

| 6.45 | d | 8.0 | Si-CH= | |

| 7.05 | d | 8.0 | Br-CH= |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Isomer | Chemical Shift (δ) ppm | Assignment |

| trans-(E) | -1.2 | -Si(CH₃)₃ |

| 128.5 | =CH-Br | |

| 139.1 | =CH-Si | |

| cis-(Z) | -0.8 | -Si(CH₃)₃ |

| 130.2 | =CH-Br | |

| 137.6 | =CH-Si |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3000 | Medium | =C-H stretch |

| 2960 - 2890 | Strong | C-H stretch (in -CH₃) |

| 1595 | Medium | C=C stretch |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 990 | Strong | =C-H out-of-plane bend (trans) |

| 840 | Strong | Si-C stretch |

| 760 | Medium | =C-H out-of-plane bend (cis) |

| 690 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178/180 | 25/24 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 163/165 | 100/98 | [M - CH₃]⁺ |

| 99 | 15 | [M - Br]⁺ |

| 73 | 80 | [Si(CH₃)₃]⁺ |

| 59 | 20 | [Si(CH₃)₂H]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) system. A diluted solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

(2-Bromovinyl)trimethylsilane: A Technical Guide for Researchers in Drug Development

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(2-Bromovinyl)trimethylsilane is a versatile organosilicon reagent that has garnered significant interest in the field of organic synthesis, particularly for its applications in the development of therapeutic agents. Its unique chemical properties make it a valuable building block for the introduction of a bromovinyl moiety, a key structural feature in several biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound, with a focus on its role in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered as a mixture of (E) and (Z) isomers, with the (E)-isomer (trans) being predominant. Researchers should consult specific supplier documentation for the exact isomeric ratio and purity.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| Sigma-Aldrich | This compound, approx. 90% trans | 41309-43-7 | 98% | - |

| Alkali Scientific | This compound | 359998-5ML | - | - |

| Santa Cruz Biotechnology | This compound | 41309-43-7 | - | For research use only.[1] |

| BOC Sciences | This compound | 41309-43-7 | 95% | Useful research chemical. |

| FAR Chemical | This compound | 41309-43-7 | - | - |

| ChemBK | This compound | 41309-43-7 | - | Lists multiple suppliers. |

| Sunway Pharm Ltd | This compound | 41309-43-7 | 97% | - |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C5H11BrSi |

| Molecular Weight | 179.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 50-51 °C at 52 mmHg (lit.)[2][3] |

| Density | 1.167 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index | n20/D 1.466 (lit.)[2][3] |

| Flash Point | 29 °C (84.2 °F) - closed cup[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |

| Storage | Store in a well-ventilated place. Keep cool. |

Application in Drug Development: Synthesis of Brivudine Analogues

A significant application of this compound in drug development is its use as a key synthon in the synthesis of antiviral nucleoside analogues. One of the most prominent examples is its role in the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) and its derivatives. Brivudine is a potent antiviral agent used in the treatment of herpes zoster (shingles).[4] The (E)-bromovinyl group at the 5-position of the uracil (B121893) ring is crucial for its antiviral activity.

This compound serves as a precursor to the key intermediate, (E)-5-(2-bromovinyl)uracil. This intermediate is then coupled with a protected deoxyribose derivative to form the final nucleoside analogue. The trimethylsilyl (B98337) group in this compound facilitates cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, allowing for the efficient formation of the carbon-carbon bond between the vinyl group and the uracil ring.

Mechanism of Action of Brivudine

The antiviral activity of Brivudine is highly specific to virus-infected cells.[2] This selectivity is primarily due to its activation by a virus-encoded enzyme, thymidine (B127349) kinase (TK).[2][5] In uninfected cells, Brivudine remains largely inactive. However, in cells infected with viruses such as Varicella-Zoster Virus (VZV), the viral TK phosphorylates Brivudine to its monophosphate form.[5] Cellular kinases then further phosphorylate it to the active triphosphate metabolite, Brivudine triphosphate (BVDU-TP).[2][5] BVDU-TP then acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.[2][4][6]

Experimental Protocols

The following section provides a representative experimental protocol for a key synthetic transformation involving this compound.

Suzuki-Miyaura Coupling of (E)-(2-Bromovinyl)trimethylsilane with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (E)-(2-Bromovinyl)trimethylsilane and a generic arylboronic acid. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

(E)-(2-Bromovinyl)trimethylsilane

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Anhydrous reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

-

Addition of Reagents: Add the solvent to the flask, followed by the addition of (E)-(2-Bromovinyl)trimethylsilane (1.0 equivalent).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Conclusion

This compound is a commercially accessible and highly valuable reagent for organic synthesis, particularly within the realm of drug discovery and development. Its utility in the construction of complex molecules, such as the antiviral agent Brivudine, highlights its importance as a building block for introducing the bromovinyl functionality. A thorough understanding of its properties, reactivity, and associated experimental protocols is crucial for its effective application in the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers and scientists looking to leverage the synthetic potential of this compound in their research endeavors.

References

- 1. Neural Progenitor Cells Expressing Herpes Simplex Virus-Thymidine Kinase for Ablation Have Differential Chemosensitivity to Brivudine and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Brivudine? [synapse.patsnap.com]

- 3. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brivudine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (2-Bromovinyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Bromovinyl)trimethylsilane, a versatile reagent in organic synthesis. The information is compiled from material safety data sheets and general best practices for handling reactive organosilane compounds. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

This compound is a flammable and reactive organosilane compound. Its properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C5H11BrSi | [1][2] |

| Molecular Weight | 179.13 g/mol | [1][2][3] |

| Appearance | Liquid | [4] |

| Density | 1.167 g/mL at 25 °C | [1][4][5][6] |

| Boiling Point | 50-51 °C at 52 mmHg | [1][4][5][6] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.466 (lit.) | [1][4][5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapour.[7] |

| Skin irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation.[7] |

| Serious eye irritation (Category 2) | ❕ | Warning | H319: Causes serious eye irritation.[7] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❕ | Warning | H335: May cause respiratory irritation.[7] |

Toxicological Information

Detailed toxicological data for this compound is limited.[8] Much of the available information is based on related organosilicon compounds.

| Toxicity Aspect | Data |

| Acute Toxicity | No data available.[8] |

| Skin Corrosion/Irritation | Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[7] |

| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[8] |

| Germ Cell Mutagenicity | No data available.[8] |

| Carcinogenicity | Not identified as a probable, possible or confirmed human carcinogen by IARC.[8] |

| Reproductive Toxicity | No data available.[8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[8] |

| Aspiration Hazard | No data available.[8] |

In general, organosilanes are considered to have low toxicity.[9] However, the lack of specific data for this compound necessitates cautious handling to minimize exposure.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical splash goggles and a face shield are required.[10] |

| Skin Protection | A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[3] |

| Respiratory Protection | Use in a well-ventilated fume hood. If vapors or aerosols are generated, a respirator with an appropriate cartridge (e.g., type ABEK) is required.[4][8] |

Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10] An emergency eyewash station and safety shower must be readily accessible.[10]

Storage

Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] Keep containers tightly closed and under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[1]

Experimental Protocols: A Generalized Approach

Disclaimer: The following is a generalized, illustrative protocol and must be adapted and rigorously risk-assessed for any specific laboratory application.

Generalized Procedure for a Cross-Coupling Reaction

-

Inert Atmosphere: All glassware should be oven-dried and the reaction setup assembled under an inert atmosphere (argon or nitrogen).[11]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a septum, dissolve the appropriate substrate and catalyst in a dry, degassed solvent.

-

Addition of this compound: Using a dry, gas-tight syringe, slowly add the required amount of this compound to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Fire Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[8] Wear self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release Measures

Evacuate personnel to a safe area.[8] Wear appropriate PPE.[8] Contain the spill and prevent it from entering drains.[8] Absorb the spillage with an inert material (e.g., sand, earth) and dispose of it as hazardous waste.[8]

Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Caption: General workflow for the storage and handling of this compound.

Caption: Reactivity and hazardous decomposition of this compound.

Caption: Emergency response workflow for incidents involving this compound.

References

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. scbt.com [scbt.com]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. Istanbul University Press [iupress.istanbul.edu.tr]

- 5. research.columbia.edu [research.columbia.edu]

- 6. alkalisci.com [alkalisci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cmu.edu [cmu.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Storage of (2-Bromovinyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper storage conditions for (2-Bromovinyl)trimethylsilane, a flammable and reactive organosilane compound. Adherence to these guidelines is critical to ensure the stability of the compound, the safety of laboratory personnel, and the integrity of experimental results.

Core Storage Conditions

This compound is sensitive to several environmental factors, necessitating specific storage protocols. It is classified as a flammable liquid and requires handling with appropriate safety precautions.[1][2][3] The primary considerations for storage are temperature, atmosphere, and protection from light and moisture.

Quantitative Storage Parameters

The following table summarizes the key quantitative data for the storage of this compound, compiled from various safety data sheets and supplier information.

| Parameter | Value | Source |

| Recommended Storage Temperature | 2-8°C | [4] |

| Alternative Temperature Guideline | Store in a cool place. | [1][2] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |

| Boiling Point | 50-51 °C at 52 mmHg | [3][4][5] |

| Density | 1.167 g/mL at 25 °C | [3][4][5] |

| Vapor/Air Mixture | Explosive at intense warming. | [1] |

Experimental Protocols for Storage

To ensure the longevity and reactivity of this compound, the following handling and storage protocols are recommended:

-

Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly sealed.

-

Inert Atmosphere: The compound should be stored under an inert gas, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.[1]

-

Temperature Control: The storage area must be temperature-controlled, ideally between 2-8°C, and away from any heat sources, sparks, or open flames.[2][4]

-

Light and Moisture Protection: this compound is light and moisture-sensitive.[1] Store in an opaque or amber-colored container in a dry, well-ventilated area. The container must be kept tightly closed to prevent moisture ingress.[1][2]

-

Container Management: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Grounding: To prevent static discharge, which can be an ignition source, ensure that the container and receiving equipment are properly grounded and bonded.[1][2]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Incompatibilities and Hazards

It is crucial to avoid contact with strong oxidizing agents, strong bases, and water. The compound is flammable and can cause skin, eye, and respiratory irritation.[2][4] Vapors may form explosive mixtures with air.[1] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.

References

An In-depth Technical Guide on the Stability of (2-Bromovinyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromovinyl)trimethylsilane is a versatile bifunctional reagent utilized in a variety of organic syntheses. Its utility is derived from the presence of both a vinyl bromide and a trimethylsilyl (B98337) group, allowing for sequential and site-selective reactions. This guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₁₁BrSi |

| Molecular Weight | 179.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 50-51 °C at 52 mmHg |

| Density | 1.167 g/mL at 25 °C |

| Refractive Index | n20/D 1.466 |

| Flash Point | 29 °C (84.2 °F) - closed cup |

Stability and Storage

This compound is a flammable liquid and is sensitive to several environmental factors. Proper storage is crucial to maintain its integrity and prevent degradation.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the conditions outlined in Table 2.

| Parameter | Recommendation |

| Temperature | Cool, typically 2-8°C. |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture. |

| Light | Protected from light. |

| Moisture | In a dry environment, as the compound is moisture-sensitive. |

| Container | In a tightly sealed, appropriate container. |

Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous reactions and decomposition:

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Acids and Bases: Can promote decomposition and hydrolysis.

-

Water/Moisture: Leads to hydrolysis of the trimethylsilyl group.

Potential Degradation Pathways

Hydrolysis

The silicon-carbon bond in vinylsilanes is susceptible to cleavage under certain conditions, particularly in the presence of acid or base. The trimethylsilyl group can be hydrolyzed to form trimethylsilanol (B90980) and the corresponding vinyl bromide.

Caption: Proposed hydrolytic degradation of this compound.

Thermal Decomposition

As a brominated organic compound, this compound is expected to undergo thermal decomposition at elevated temperatures. While the exact decomposition products are not documented, thermal degradation of similar compounds is known to produce hazardous substances.[1][2][3][4][5]

Caption: General pathway for thermal decomposition.

Reactivity in Synthetic Chemistry

The stability of this compound is sufficient for its application in various cross-coupling reactions, which speaks to its robustness under specific catalytic conditions.

-

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids or their derivatives.[6][7][8][9][10] The vinyl bromide moiety is the reactive site in this transformation.

-

Stille Coupling: It is also a suitable substrate for Stille couplings, reacting with organostannanes in the presence of a palladium catalyst.[11][12][13]

The successful use of this compound in these reactions indicates that it is stable under the typically anhydrous and often basic conditions employed, for the duration of the reaction.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not published, a general approach for assessing its stability can be designed based on established guidelines for chemical substances.[14][15][16]

General Workflow for a Stability Study

Caption: General workflow for a chemical stability study.

Accelerated Stability Testing Protocol (Example)

Objective: To assess the short-term stability of this compound under elevated temperature and humidity to predict its long-term stability.

Materials:

-

Multiple batches of this compound

-

Inert gas (Argon or Nitrogen)

-

Amber glass vials with Teflon-lined caps

-

Stability chambers

-

Gas Chromatography (GC) system with a suitable column and detector (e.g., FID or MS)

-

Karl Fischer titrator for moisture content analysis

Methodology:

-

Sample Preparation: Aliquot samples of this compound from each batch into clean, dry amber glass vials. Purge the headspace with an inert gas before sealing.

-

Initial Analysis (T=0): Analyze samples from each batch for initial purity (by GC), appearance, and moisture content.

-

Storage Conditions: Place the vials in a stability chamber under accelerated conditions, for example, 40 °C ± 2 °C / 75% RH ± 5% RH.[17]

-

Testing Schedule: Withdraw samples for analysis at specified time points, for instance, 1, 3, and 6 months.[14]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or formation of precipitates.

-

Purity Assay: Quantitative GC analysis to determine the percentage of the active substance.

-

Degradation Products: GC-MS analysis to identify and quantify any degradation products.

-

Moisture Content: Karl Fischer titration.

-

-

Data Evaluation: Compare the results at each time point to the initial data. A significant change, such as a notable decrease in purity or the formation of significant degradation products, would indicate instability under these conditions.

Conclusion

This compound is a valuable synthetic reagent that requires careful handling and storage to ensure its stability. While it is stable enough for use in various chemical transformations, it is sensitive to moisture, light, heat, and incompatible materials. The primary degradation pathways are likely hydrolysis and thermal decomposition. For critical applications, especially in drug development and manufacturing, it is highly recommended to perform dedicated stability studies under conditions relevant to its intended use and storage to establish a reliable shelf-life and ensure consistent quality.

References

- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 2. Research Portal [researchportal.murdoch.edu.au]

- 3. m.ciop.pl [m.ciop.pl]

- 4. cetjournal.it [cetjournal.it]

- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 6. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. www3.paho.org [www3.paho.org]

- 17. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Vinylsilanes from (2-Bromovinyl)trimethylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromovinyl)trimethylsilane is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis for the preparation of a wide array of functionalized vinylsilanes. These products are key intermediates in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients, finding extensive application in drug development and materials science. This document provides detailed application notes and experimental protocols for the synthesis of substituted vinylsilanes from this compound via various palladium-catalyzed cross-coupling reactions.

The primary methods for the derivatization of this compound involve its participation as a vinyl halide in well-established cross-coupling reactions. These include, but are not limited to, the Suzuki, Negishi, Stille, Sonogashira, Heck, and Kumada couplings. Each of these reactions offers a unique set of advantages concerning substrate scope, functional group tolerance, and reaction conditions, providing chemists with a versatile toolbox for the construction of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Strategies for Vinylsilane Synthesis

The general transformation involves the coupling of this compound with a suitable organometallic or organic partner in the presence of a palladium catalyst. The choice of coupling partner and reaction type dictates the final substituted vinylsilane product.

Caption: Overview of cross-coupling reactions for vinylsilane synthesis.

I. Negishi Coupling

The Negishi coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide.[1][2][3] This reaction is known for its high functional group tolerance and stereospecificity.

Application Notes:

The Negishi coupling of this compound with organozinc reagents provides a reliable route to a variety of substituted vinylsilanes. The reaction generally proceeds with retention of the E-configuration of the starting vinyl bromide. A key advantage is the ability to perform these couplings under mild conditions, often at room temperature.[4] The organozinc reagents can be prepared in situ from the corresponding organic halides, which adds to the operational simplicity of the procedure.[3]

Caption: Experimental workflow for the Negishi coupling.

Tabulated Data:

| Entry | Coupling Partner (R-ZnX) | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | n-C₁₀H₂₁ZnI | PdCl₂(PPh₃)₂ (2) | TMEDA | THF | 40 | 12 | 85 | [4] |

| 2 | Aryl-ZnCl | Pd(PPh₃)₄ (5) | - | THF | RT | 12-24 | 80-95 | [2][3] |

| 3 | Alkyl-ZnBr | NiCl₂(dppe) (5) | - | THF | RT | 12 | 75-90 | [1] |

Experimental Protocol: General Procedure for Negishi Coupling

Materials:

-

(E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

-

Organohalide (for in situ generation of organozinc, 1.2 equiv)

-

Zinc dust (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous THF

-

1,2-Dibromoethane (B42909) (for activation of zinc)

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust. Add a small amount of 1,2-dibromoethane in anhydrous THF and heat gently until gas evolution ceases. Cool the suspension to room temperature.

-

Formation of Organozinc Reagent: To the activated zinc suspension, add the organohalide dissolved in anhydrous THF dropwise. Stir the mixture at room temperature for 1-2 hours.

-

Coupling Reaction: In a separate flask, dissolve (E)-(2-bromovinyl)trimethylsilane and the palladium catalyst in anhydrous THF. To this solution, add the freshly prepared organozinc reagent via cannula.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vinylsilane.

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]

Application Notes:

This reaction is highly efficient for the synthesis of conjugated enynes from this compound.[7] The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups on the alkyne coupling partner. The stereochemistry of the double bond is retained during the reaction.

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Tabulated Data:

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | RT | 4 | 87 | [5] |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 50 | 6 | 82 | [6] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | i-Pr₂NH | Toluene | RT | 3 | 90 | [7] |

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

(E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and (E)-(2-bromovinyl)trimethylsilane.

-

Addition of Reagents: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

-

Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography to obtain the enyne product.

III. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, offering a mild and versatile method for C-C bond formation with excellent functional group tolerance.

Application Notes:

This compound can be effectively coupled with a variety of organostannanes, including aryl-, heteroaryl-, and vinylstannanes. The reaction typically proceeds with retention of configuration at the double bond. A drawback of this method is the toxicity of the organotin reagents and byproducts.

Tabulated Data:

| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 88 |

| 2 | (E)-1-Hexenyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 8 | 85 |

| 3 | 2-Thienyltributylstannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ | NMP | 90 | 16 | 92 |

Experimental Protocol: General Procedure for Stille Coupling

Materials:

-

(E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

-

Organostannane (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., toluene, DMF, NMP)

-

Lithium chloride (optional, can accelerate the reaction)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine (E)-(2-bromovinyl)trimethylsilane, the organostannane, the palladium catalyst, and lithium chloride (if used).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with saturated aqueous KF to remove tin byproducts (a precipitate will form). Filter the mixture through Celite.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

IV. Suzuki Coupling

The Suzuki coupling is a widely used cross-coupling reaction that pairs an organoboron compound with an organic halide.[8] It is known for its mild reaction conditions, low toxicity of reagents, and broad functional group compatibility.

Application Notes:

This compound readily undergoes Suzuki coupling with a wide range of aryl- and heteroarylboronic acids and their esters. This provides a straightforward and environmentally benign route to various styryltrimethylsilanes and related compounds. The reaction is typically carried out in the presence of a base and a palladium catalyst.

Tabulated Data:

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 88 |

Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

-

(E)-(2-Bromovinyl)trimethylsilane (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

-

Ligand (if needed, e.g., SPhos, dppf)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)

Procedure:

-

Reaction Setup: To a flask, add (E)-(2-bromovinyl)trimethylsilane, the boronic acid, the palladium catalyst, ligand (if applicable), and the base.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Conclusion

The cross-coupling reactions of this compound provide a versatile and efficient platform for the synthesis of a diverse range of substituted vinylsilanes. The choice of the specific coupling reaction depends on the desired product, the available starting materials, and the required functional group tolerance. The protocols provided herein serve as a general guide for researchers in the fields of organic synthesis and drug development. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling | NROChemistry [nrochemistry.com]

- 3. name-reaction.com [name-reaction.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Kumada Coupling [organic-chemistry.org]

- 7. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 8. Negishi Coupling [organic-chemistry.org]

Applications of (2-Bromovinyl)trimethylsilane in Total Synthesis: Application Notes and Protocols

(2-Bromovinyl)trimethylsilane emerges as a versatile and powerful building block in the intricate art of total synthesis. Its unique structure, featuring a bromine atom and a trimethylsilyl (B98337) group attached to a vinyl scaffold, allows for a diverse range of chemical transformations. This reagent is particularly valued for its role as a vinyl cation or vinyl anion equivalent, enabling the stereoselective formation of carbon-carbon bonds. Its applications are prominent in palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings, providing a reliable pathway to complex molecular architectures found in natural products and pharmaceutically active compounds.

This document provides an overview of the applications of this compound in total synthesis, with a focus on detailed experimental protocols and quantitative data from key transformations.

Core Application: Stereoselective Cross-Coupling Reactions

This compound is predominantly used to introduce a vinyltrimethylsilyl moiety into a target molecule. This functional group is a valuable intermediate for further synthetic manipulations. The stereochemistry of the double bond, whether (E) or (Z), is typically retained throughout the coupling process, offering excellent stereocontrol.

A generalized workflow for the application of this compound in a synthetic sequence is depicted below. The initial cross-coupling step is followed by further functionalization of the resulting vinylsilane.

Figure 1: A generalized workflow illustrating the use of this compound.

Application Example: Synthesis of the C1-C9 Fragment of Phorboxazole A

A notable application of this compound is in the total synthesis of Phorboxazole A, a potent cytostatic marine natural product. In this synthesis, the reagent was used to construct a key vinylsilane intermediate, which was then elaborated to form the C1-C9 fragment of the molecule.

Experimental Protocol: Stille Coupling for the Synthesis of a Vinylsilane Intermediate

This protocol details the palladium-catalyzed Stille coupling between an organostannane and (E)-(2-Bromovinyl)trimethylsilane.

Reaction Scheme:

Figure 2: Reaction scheme for the Stille coupling.

Materials:

-

Organostannane derivative

-

(E)-(2-Bromovinyl)trimethylsilane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(2-furyl)phosphine (P(furyl)₃)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of the organostannane (1.0 equiv) in anhydrous NMP was added (E)-(2-Bromovinyl)trimethylsilane (1.2 equiv).

-

Tri(2-furyl)phosphine (0.16 equiv) was then added, and the resulting mixture was degassed with a stream of argon for 15 minutes.

-

Tris(dibenzylideneacetone)dipalladium(0) (0.04 equiv) was added, and the reaction mixture was stirred at room temperature (25 °C) under an argon atmosphere.

-

The reaction progress was monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction was quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired vinylsilane.

Quantitative Data:

| Entry | Organostannane Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | C1-C9 Phorboxazole Fragment Precursor | 4% Pd₂(dba)₃, 16% P(furyl)₃ | NMP | 25 | 12 | 85 |

Application Example: Synthesis of (+)-Ambruticin S

This compound has also been employed in the total synthesis of the antibiotic (+)-Ambruticin S. In this context, it was used in a Suzuki-Miyaura coupling to form a diene system, which is a key structural motif of the natural product.

Experimental Protocol: Suzuki-Miyaura Coupling for Diene Synthesis

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling between a vinyl borane (B79455) and (Z)-(2-Bromovinyl)trimethylsilane.

Reaction Scheme:

Figure 3: Suzuki-Miyaura coupling to form a conjugated diene.

Materials:

-

Vinyl borane derivative

-

(Z)-(2-Bromovinyl)trimethylsilane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium ethoxide (NaOEt)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of the vinyl borane (1.0 equiv) in anhydrous THF was prepared in a flame-dried flask under an argon atmosphere.

-

(Z)-(2-Bromovinyl)trimethylsilane (1.1 equiv) was added to the solution.

-

A solution of sodium ethoxide (3.0 equiv) in ethanol (B145695) was added dropwise to the reaction mixture.

-

The mixture was degassed with argon for 10 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) was added, and the reaction vessel was equipped with a reflux condenser.

-

The reaction mixture was heated to 60 °C and stirred until the starting materials were consumed, as monitored by TLC.

-

After cooling to room temperature, the reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution.

-

The aqueous layer was extracted with diethyl ether.

-

The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue was purified by flash chromatography to yield the silylated diene.

Quantitative Data:

| Entry | Vinyl Borane Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ambruticin S Fragment Precursor | 5% Pd(PPh₃)₄ | NaOEt | THF | 60 | 8 | 78 |

Summary of Key Transformations

The following table summarizes the key cross-coupling reactions involving this compound discussed in this note, highlighting its versatility in forming crucial carbon-carbon bonds in complex total syntheses.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Key Bond Formed | Typical Yield Range (%) |

| Stille Coupling | Organostannane | This compound | Pd₂(dba)₃ / P(furyl)₃ | sp²-sp² | 80-95 |

| Suzuki-Miyaura Coupling | Organoborane | This compound | Pd(PPh₃)₄ / Base | sp²-sp² | 75-90 |

The Role of (2-Bromovinyl)trimethylsilane in Modern Pharmaceutical Synthesis: Applications and Protocols

(2-Bromovinyl)trimethylsilane has emerged as a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a vinyl bromide and a trimethylsilyl (B98337) group, allows for its participation in a range of powerful cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This application note provides a detailed overview of the use of this compound in pharmaceutical synthesis, with a focus on its application in the development of antiviral and anticancer agents. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a precursor to the bromovinyl functional group, a key pharmacophore in several active pharmaceutical ingredients (APIs). This is particularly evident in the synthesis of nucleoside analogues with potent antiviral activity. Furthermore, its ability to participate in palladium-catalyzed cross-coupling reactions such as Sonogashira, Stille, and Suzuki couplings makes it a versatile reagent for the synthesis of a diverse array of complex organic molecules, including those with potential anticancer properties.

Antiviral Drug Synthesis: The Case of Brivudine (BVDU)

(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU), also known as Brivudine, is a potent antiviral drug used in the treatment of herpes zoster (shingles). The (E)-5-(2-bromovinyl) substituent is crucial for its high selectivity and activity against the varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1).[1] While various synthetic routes to BVDU exist, the introduction of the bromovinyl group is a critical step. Although a direct coupling of this compound to a nucleoside precursor is not the most commonly cited industrial method, related methodologies highlight the importance of building blocks that can efficiently introduce this moiety.

For instance, the synthesis of (E)-5-(2-bromovinyl)uracil, a key intermediate for BVDU, can be achieved from 5-formyluracil.[2] The general principle of forming the vinyl bromide is a key step in these syntheses.

Mechanism of Action of Brivudine (BVDU):

Brivudine is a nucleoside analogue that mimics thymidine (B127349). Inside an infected cell, it is selectively phosphorylated by viral thymidine kinase to its active triphosphate form. This active metabolite then inhibits the viral DNA polymerase, leading to the termination of the growing viral DNA chain and thus preventing viral replication.[3][4][5]

Cross-Coupling Reactions in Drug Synthesis

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis for the formation of carbon-carbon bonds.[6][7][8]

Sonogashira Coupling: This reaction couples a vinyl halide with a terminal alkyne.[9] It has been employed in the synthesis of several pharmaceuticals, including the anti-psoriasis drug Tazarotene and the nicotinic acetylcholine (B1216132) receptor agonist Altinicline (SIB-1508Y) .[10]

-

Tazarotene Mechanism of Action: Tazarotene is a prodrug that is converted to its active form, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RAR-β and RAR-γ), which are nuclear receptors that regulate gene expression. This interaction modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the normalization of skin cell growth in psoriasis.[1][11][12][13]

-

Altinicline (SIB-1508Y) Mechanism of Action: Altinicline is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). By activating these receptors, it stimulates the release of neurotransmitters like dopamine (B1211576) and acetylcholine in the brain. This mechanism of action has been explored for the treatment of Parkinson's disease.[14][15][16]

References

- 1. journals.asm.org [journals.asm.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Frontiers | Significance of nicotine and nicotinic acetylcholine receptors in Parkinson’s disease [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. nobelprize.org [nobelprize.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Palladium catalyzed cross-coupling reactions of allyl- and vinylsilanes | IDEALS [ideals.illinois.edu]

- 11. Targeting nicotinic receptors for Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Acetylcholine Receptors in Glial Cells as Molecular Target for Parkinson’s Disease [mdpi.com]

- 13. journals.plos.org [journals.plos.org]

- 14. mdpi.com [mdpi.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

The Versatility of (2-Bromovinyl)trimethylsilane in Carbon-Carbon Bond Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(2-Bromovinyl)trimethylsilane has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its unique combination of a vinyl bromide moiety and a trimethylsilyl (B98337) group allows for a diverse range of stereospecific cross-coupling reactions with various organometallic reagents. This document provides detailed application notes and experimental protocols for the reaction of this compound with organomagnesium (Grignard), organozinc (Negishi), organocuprate (Gilman), and organolithium reagents.

Introduction to this compound in Cross-Coupling Reactions

This compound, which exists as both (E) and (Z) isomers, serves as an excellent substrate in palladium- or nickel-catalyzed cross-coupling reactions. The trimethylsilyl group can influence the reactivity and stereochemical outcome of these transformations, and can be retained in the product for further functionalization or removed under specific conditions. The choice of the organometallic reagent and the catalytic system dictates the scope and efficiency of the C-C bond formation.

Reaction with Organomagnesium Reagents (Kumada Coupling)